![molecular formula C12H20FNO4 B1412495 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid CAS No. 1784989-48-5](/img/structure/B1412495.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid is a chemical compound with the CAS Number: 1784989-48-5 . It has a molecular weight of 261.29 . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-fluoroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
PROTAC Development
PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a semi-flexible linker in PROTAC molecules . The linker’s flexibility can influence the 3D orientation of the degrader, which is crucial for the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. This can significantly impact the efficacy of the PROTAC.
Targeted Protein Degradation
Related to PROTAC development, this compound can be used to optimize drug-like properties by incorporating rigidity into the linker region. This optimization is essential for targeted protein degradation , a promising approach for treating diseases by selectively eliminating pathological proteins .
Synthesis of Chiral Compounds
Chirality is a key factor in the efficacy and safety of many pharmaceuticals. The subject compound can be used in the synthesis of chiral intermediates, which are vital for producing enantiomerically pure drugs. This is particularly important in the development of medications for conditions like Hepatitis C , where the chirality of the drug can affect its interaction with the virus .
Bioconjugation
In bioconjugation, this compound can act as a crosslinker to attach various functional groups to biomolecules. This is useful in creating targeted drug delivery systems where the drug needs to be conjugated to a carrier molecule that can home in on specific cells or tissues .
Medicinal Chemistry
As a building block in medicinal chemistry, this compound can be used to synthesize a wide range of novel organic compounds, including amides, sulphonamides, and imidazolinones. These compounds have various applications in drug development, ranging from antiviral to anticancer therapies .
Thermodynamic Studies
The compound’s reaction profile can be studied to understand the thermodynamics of its reactions. This information is valuable for predicting reaction outcomes and designing more efficient synthesis pathways, which is crucial in the development of new pharmaceuticals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development , suggesting that it may interact with specific proteins for targeted protein degradation.
Mode of Action
As a semi-flexible linker in PROTAC development, it likely facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This interaction leads to the ubiquitination and subsequent degradation of the target protein.
properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBHSIVIQUFUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | |
CAS RN |
1784989-48-5 | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.